Qvd6VC28M7

Description

Qvd6VC28M7 (CAS No. 723286-79-1) is a nitrogen- and oxygen-containing heterocyclic compound with the molecular formula C₁₀H₁₆N₄O₂ and a molecular weight of 224.26 g/mol . Its structural features include a bicyclic framework with hydrogen bond donors (HBD = 2) and acceptors (HBA = 6), contributing to moderate polarity (TPSA = 74.54 Ų) and solubility in polar solvents like methanol. Key physicochemical properties include:

- LogP (iLOGP): 0.91

- Synthetic Accessibility Score: 2.07 (indicating moderate synthesis complexity)

- Bioactivity Alerts: No PAINS or Brenk alerts, suggesting low interference in biological assays .

Synthesis:

this compound is synthesized via a two-step process:

Boc protection: Reaction with triethylamine and Boc₂O in dichloromethane (92% yield).

Hydrogenation: Catalytic hydrogenation using PtO₂ and Pd/C in methanol (22% yield) .

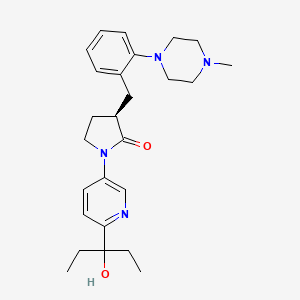

Properties

CAS No. |

922719-13-9 |

|---|---|

Molecular Formula |

C26H36N4O2 |

Molecular Weight |

436.6 g/mol |

IUPAC Name |

(3R)-1-[6-(3-hydroxypentan-3-yl)pyridin-3-yl]-3-[[2-(4-methylpiperazin-1-yl)phenyl]methyl]pyrrolidin-2-one |

InChI |

InChI=1S/C26H36N4O2/c1-4-26(32,5-2)24-11-10-22(19-27-24)30-13-12-21(25(30)31)18-20-8-6-7-9-23(20)29-16-14-28(3)15-17-29/h6-11,19,21,32H,4-5,12-18H2,1-3H3/t21-/m0/s1 |

InChI Key |

KNKVRVLSJVIXQO-NRFANRHFSA-N |

Isomeric SMILES |

CCC(CC)(C1=NC=C(C=C1)N2CC[C@H](C2=O)CC3=CC=CC=C3N4CCN(CC4)C)O |

Canonical SMILES |

CCC(CC)(C1=NC=C(C=C1)N2CCC(C2=O)CC3=CC=CC=C3N4CCN(CC4)C)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of CE-210666 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of 2-pyrrolidinone, which is then modified to introduce the necessary functional groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Industrial production methods for CE-210666 may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

CE-210666 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

CE-210666 has several scientific research applications, including:

Chemistry: The compound is used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: CE-210666 is studied for its effects on biological systems, particularly its interaction with the 5-HT₁B receptor.

Mechanism of Action

CE-210666 exerts its effects by selectively binding to the 5-HT₁B receptor, a subtype of serotonin receptor. This binding inhibits the receptor’s activity, leading to changes in neurotransmitter levels and signaling pathways in the brain. The compound’s mechanism of action involves modulation of serotonin levels, which plays a crucial role in mood regulation and other central nervous system functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Qvd6VC28M7’s properties and applications, two structurally and functionally analogous compounds are analyzed:

Compound A (CAS 1761-61-1)

- Molecular Formula: C₇H₅BrO₂

- Molecular Weight: 201.02 g/mol

- Key Properties:

| Parameter | This compound | Compound A |

|---|---|---|

| Molecular Weight | 224.26 | 201.02 |

| H-Bond Acceptors | 6 | 2 |

| Synthetic Yield | 22% | 98% |

| Bioactivity Alerts | None | H302 (acute toxicity) |

Functional Contrast:

Compound B (CAS 1046861-20-4)

- Molecular Formula: C₆H₅BBrClO₂

- Molecular Weight: 235.27 g/mol

- Key Properties:

| Parameter | This compound | Compound B |

|---|---|---|

| TPSA | 74.54 Ų | 40.46 Ų |

| GI Absorption | High | High |

| CYP Inhibition | No | No |

Structural Contrast:

- Compound B’s boron and chlorine atoms enable applications in Suzuki-Miyaura coupling, whereas this compound’s oxygen and nitrogen moieties favor hydrogen bonding in enzyme inhibition .

Research Findings and Implications

- Synthesis Efficiency: this compound’s low yield (22%) contrasts sharply with Compound A’s 98% yield, highlighting the need for catalytic optimization in hydrogenation steps .

- Bioactivity Potential: this compound’s lack of PAINS/Brenk alerts positions it as a promising lead compound, whereas Compound B’s BBB permeability suggests CNS-targeting utility .

- Solubility Limitations: this compound’s moderate solubility (0.24 mg/mL) may require formulation adjustments for in vivo studies compared to Compound A’s higher aqueous solubility .

Future Research Directions

Synthetic Optimization: Explore alternative catalysts (e.g., Ru-based) to improve this compound’s hydrogenation yield .

Structure-Activity Relationships (SAR): Modify this compound’s bicyclic core to enhance solubility while retaining bioactivity.

Comparative Pharmacokinetics: Evaluate this compound and Compound B in parallel for CNS penetration and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.